Antifungal Activity Against Botrytis cinerea: Direct Head-to-Head Comparison of 6-Methyl vs. 6-Chloro Thiochroman-4-one
In a direct head-to-head study, 6-methylthiochroman-4-one (compound 1) and 6-chlorothiochroman-4-one (compound 2) both achieved 100% inhibition of Botrytis cinerea strain Bc2100 at concentrations of 100–250 μg/mL, indicating equipotent antifungal activity between the 6-methyl and 6-chloro analogs [1]. However, a biotransformation-derived derivative (compound 3) showed reduced maximal inhibition of 96% against strain BcUCA992 at 200 μg/mL, highlighting that the parent 6-methyl compound's activity profile is not fully recapitulated by its metabolites. Furthermore, the two parent compounds displayed distinct biotransformation pathways when incubated with Trichoderma viride, yielding different hydroxylated and oxidized products [1].
| Evidence Dimension | Antifungal activity (growth inhibition) against Botrytis cinerea |
|---|---|
| Target Compound Data | 6-methylthiochroman-4-one: 100% inhibition of Bc2100 at 100–250 μg/mL |
| Comparator Or Baseline | 6-chlorothiochroman-4-one: 100% inhibition of Bc2100 at 100–250 μg/mL (equipotent); biotransformation derivative 3: 96% maximal inhibition of BcUCA992 at 200 μg/mL |
| Quantified Difference | Equipotent antifungal activity between 6-Me and 6-Cl parent compounds; differentiated metabolic fate |
| Conditions | In vitro antifungal assay against B. cinerea strains Bc2100 and BcUCA992; biotransformation with Trichoderma viride |
Why This Matters
For agrochemical fungicide development programs, the equipotency to 6-chloro combined with a distinct metabolic profile means the 6-methyl analog offers an alternative resistance-management strategy without sacrificing efficacy.
- [1] Pinedo-Rivilla, C. et al. Metabolism of Antifungal Thiochroman-4-ones by Trichoderma viride and Botrytis cinerea. J. Nat. Prod. 2018, 81, 1036–1040. View Source
